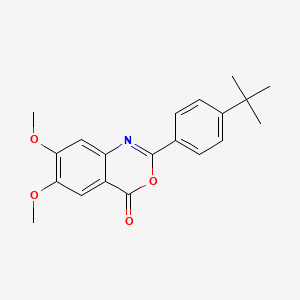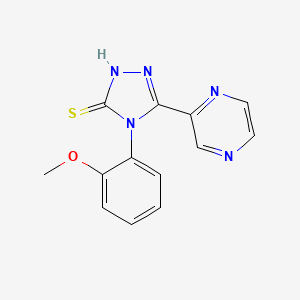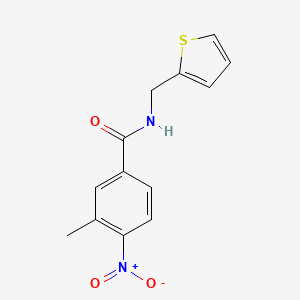![molecular formula C19H13N3O4 B5698828 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)
5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action for 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in various biological processes, leading to its antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit cytotoxic effects on cancer cells and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments has several advantages and limitations. One of the main advantages is its potential as a fluorescent probe for biological imaging. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the further exploration of its antimicrobial properties and its potential use as an antibacterial or antifungal agent. Another potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to fully understand the potential applications of this compound and to develop new synthesis methods that can improve its yield and purity.
Synthesemethoden
The synthesis method for 5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 1-naphthol and 3-nitrobenzaldehyde in the presence of a catalyst and a solvent. This reaction leads to the formation of the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-22(24)15-8-3-7-14(11-15)19-20-18(26-21-19)12-25-17-10-4-6-13-5-1-2-9-16(13)17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDPDZXCFTJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yloxymethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5698746.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![1-[4-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B5698772.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)





![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)